1-Butyl-2-thiourea
Overview
Description
Synthesis Analysis
The synthesis of 1-Butyl-2-thiourea and its derivatives often involves the reaction of butylamine with thiocyanates or isothiocyanates under controlled conditions. Specific methods may vary based on the desired thiourea derivatives, with modifications introduced to the butyl or thiourea moiety to achieve different structural and functional attributes (Saeed et al., 2018).
Molecular Structure Analysis
1-Butyl-2-thiourea derivatives exhibit diverse molecular structures, with intramolecular and intermolecular hydrogen bonding playing a crucial role in determining their conformation and stability. X-ray diffraction analysis has revealed that these compounds can form planar or non-planar structures, influenced by intramolecular NH···O and NH···S hydrogen bonds (Contreras Aguilar et al., 2018).
Chemical Reactions and Properties
1-Butyl-2-thiourea undergoes various chemical reactions, including with metals to form complexes that exhibit unique properties. For instance, its derivatives have been studied for their ability to form complexes with Ni(II), Co(III), and Pt(II), which are of interest for their antifungal activities (del Campo et al., 2004).
Physical Properties Analysis
The physical properties of 1-Butyl-2-thiourea derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by the nature of the substituents on the thiourea moiety. The arrangement of molecules in the crystal lattice is predominantly dictated by hydrogen bonding interactions, as demonstrated by various spectroscopic and theoretical studies (Saeed et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-Butyl-2-thiourea, including reactivity and stability, are shaped by its functional groups. Thioureas are known for their nucleophilicity, particularly the sulfur atom, which can participate in a range of chemical reactions, making them valuable intermediates in organic synthesis. Detailed spectroscopic analysis and quantum chemical calculations provide insights into their reactivity and interaction mechanisms (Mary et al., 2016).
Scientific Research Applications
1. Enzyme Inhibitors and Mercury Sensors
- Application Summary: Thiourea derivatives, including 1-Butyl-2-thiourea, have been studied for their potential as enzyme inhibitors and mercury sensors . They are simple in structure but efficient in these applications.
- Methods of Application: In the study, six unsymmetrical thiourea derivatives were obtained in the laboratory under aerobic conditions . They were tested for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase . Their potentials as sensing probes for determination of deadly toxic metal (mercury) using spectrofluorimetric technique were also investigated .
- Results: Compound 3 exhibited better enzyme inhibition IC 50 values of 50, and 60 µg/mL against AChE and BChE with docking score of −10.01, and −8.04 kJ/mol, respectively . The compound also showed moderate sensitivity during fluorescence studies .
2. Synthesis of Fluorescent Ionic Liquid
- Application Summary: A novel type of fluorescent ionic liquid, 1-butyl-2-phenyl thiourea pyridinium bromide, was synthesized . This suggests that 1-Butyl-2-thiourea could be used in the synthesis of similar compounds.
- Results: The successful synthesis of a new fluorescent ionic liquid was achieved .
3. Synthesis of New Heterocycles
- Application Summary: Thiourea derivatives, including 1-Butyl-2-thiourea, are used in the synthesis of several important heterocyclic compounds . These compounds have a variety of coordination modes and have wide applications in biological systems .
- Results: The successful synthesis of new heterocyclic compounds was achieved .
4. Chemosensors, Adhesives, Flame Retardants, Thermal Stabilizers, Antioxidants, Polymers and Organocatalysts
- Application Summary: Thiourea derivatives find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
- Results: The successful application of thiourea derivatives in these areas was reported .
5. Synthesis of Active Pharmaceutical Ingredients
- Application Summary: Thiourea derivatives are used in the synthesis of active pharmaceutical ingredients . They play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
- Results: The successful synthesis of active pharmaceutical ingredients was achieved .
6. Use in Agriculture
- Application Summary: Thiourea derivatives have demonstrated important biological activities such as herbicidal and pesticidal . This suggests that 1-Butyl-2-thiourea could potentially be used in these applications.
- Results: The successful application of thiourea derivatives in these areas was reported .
properties
IUPAC Name |
butylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGXJPUFRVCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061744 | |
Record name | Thiourea, butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2-thiourea | |
CAS RN |
1516-32-1 | |
Record name | N-Butylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-2-thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX8I3D6G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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